An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine (CAS No. 14052-82-5). This halogenated pyrimidine derivative is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its chemical behavior, handling, and analytical assessment. While experimental data for this specific compound is limited, this guide consolidates available information, including predicted properties and experimental data for closely related analogs, to provide a thorough understanding of this important chemical entity.
Chemical Identity and Molecular Structure
4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is a substituted pyrimidine with the molecular formula C₁₀H₁₄Cl₂N₂O₂.[1] Its structure features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a 2,2-diethoxyethyl group at position 5. The chlorine atoms are highly reactive towards nucleophilic substitution, making this compound a versatile building block in organic synthesis. The diethoxyethyl side chain introduces both steric bulk and hydrophobic characteristics, which can influence its solubility and interactions with biological targets.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 14052-82-5 |
| Molecular Formula | C₁₀H₁₄Cl₂N₂O₂ |
| Molecular Weight | 265.14 g/mol |
| InChI | InChI=1S/C10H14Cl2N2O2/c1-3-15-8(16-4-2)5-7-9(11)13-6-14-10(7)12/h6,8H,3-5H2,1-2H3 |
| SMILES | CCOC(OCC)Cc1c(cl)ncnc1cl |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine are not extensively reported in the literature. The information presented here is a combination of predicted data from chemical databases and general properties of related dichloropyrimidine derivatives.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Amber colored oil | Experimental |
| Boiling Point | 318.8 ± 37.0 °C | Predicted |
| Density | 1.252 ± 0.06 g/cm³ | Predicted |
| pKa | -4.03 ± 0.26 | Predicted |
| Solubility | No data available. Expected to be soluble in aprotic organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure and reported synthesis. | Inferred |
Synthesis
A plausible synthetic route to 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine involves the chlorination of a corresponding 4,6-dihydroxypyrimidine precursor. This is a common and effective method for the preparation of 4,6-dichloropyrimidines.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine.
Experimental Protocol: Chlorination of 5-(2,2-diethoxyethyl)pyrimidine-4,6(1H,5H)-dione
This protocol is based on general procedures for the chlorination of 4,6-dihydroxypyrimidines.
Materials:
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5-(2,2-diethoxyethyl)pyrimidine-4,6(1H,5H)-dione
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline (or other tertiary amine)
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Dichloromethane (anhydrous)
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Ice
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(2,2-diethoxyethyl)pyrimidine-4,6(1H,5H)-dione in anhydrous dichloromethane.
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Add N,N-dimethylaniline to the suspension.
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Cool the mixture in an ice bath and add phosphorus oxychloride dropwise.
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After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation to yield 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine as an amber colored oil.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, d6-DMSO):
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δ 8.77 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring.
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δ 3.60 (dq, J = 9.6, 7.0 Hz, 2H): This signal is attributed to the two protons of one of the ethoxy groups' methylene (-OCH₂-).
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δ 3.39 (dq, J = 9.6, 7.0 Hz, 2H): This signal corresponds to the two protons of the other ethoxy group's methylene (-OCH₂-).
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δ 3.13 (d, J = 5.6 Hz, 2H): This doublet represents the two protons of the methylene group attached to the pyrimidine ring (-CH₂-).
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δ 1.00 (t, J = 7.0 Hz, 6H): This triplet is assigned to the six protons of the two methyl groups of the ethoxy substituents (-CH₃).
Predicted ¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~158 |
| C4, C6 | ~160 |
| C5 | ~120 |
| CH (acetal) | ~100 |
| CH₂ (ethoxy) | ~60 |
| CH₂ (alkyl) | ~30 |
| CH₃ | ~15 |
Note: These are estimated values and should be confirmed by experimental data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ for C₁₀H₁₄Cl₂N₂O₂ would be observed at m/z 264.0436, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks).
Expected Fragmentation Pattern:
Common fragmentation pathways for similar molecules involve the loss of the ethoxy groups, the entire diethoxyethyl side chain, and cleavage of the pyrimidine ring.
Caption: Proposed mass spectrometry fragmentation of the target molecule.
Reactivity and Stability
The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are the primary sites of reactivity. They are susceptible to nucleophilic aromatic substitution (SₙAr) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity makes 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine a valuable precursor for creating diverse libraries of substituted pyrimidines.
The compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Safety and Handling
As with many halogenated heterocyclic compounds, 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Potential Hazards:
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Skin and eye irritant: Direct contact may cause irritation.
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Harmful if swallowed or inhaled: Avoid ingestion and inhalation of vapors.
In case of accidental exposure, follow standard laboratory safety protocols. For skin contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is a valuable chemical intermediate with significant potential in medicinal chemistry and drug development. This technical guide has provided a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, drawing from a combination of experimental and predicted data. While further experimental validation of some properties is warranted, this guide serves as a foundational resource for scientists and researchers working with this compound.
References
- General synthetic methods for 4,6-dichloropyrimidines are described in various organic chemistry literature and patents.
- Spectral data interpretation is based on established principles of NMR and Mass Spectrometry.
- Safety information is based on the general hazards associated with halogenated aromatic compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
